molecular formula C10H13ClN2O2 B8782494 Ethyl 1-allyl-5-chloro-3-methyl-1H-pyrazole-4-carboxylate

Ethyl 1-allyl-5-chloro-3-methyl-1H-pyrazole-4-carboxylate

Cat. No.: B8782494
M. Wt: 228.67 g/mol
InChI Key: NBLQAZVCJJZBOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 1-allyl-5-chloro-3-methyl-1H-pyrazole-4-carboxylate is a useful research compound. Its molecular formula is C10H13ClN2O2 and its molecular weight is 228.67 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H13ClN2O2

Molecular Weight

228.67 g/mol

IUPAC Name

ethyl 5-chloro-3-methyl-1-prop-2-enylpyrazole-4-carboxylate

InChI

InChI=1S/C10H13ClN2O2/c1-4-6-13-9(11)8(7(3)12-13)10(14)15-5-2/h4H,1,5-6H2,2-3H3

InChI Key

NBLQAZVCJJZBOA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N(N=C1C)CC=C)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 6.7 g (0.032 mole) of ethyl 5-amino-3-methyl-1-(2-propenyl)-1H-pyrazole-4-carboxylate (XV) in 30 mL of concentrated hydrochloric acid was added 8.6 g (0.064 mole) of copper (II) chloride. The mixture was cooled to 0° C. and 2.65 g (0.038 mole) of sodium nitrite was added portionwise over 20 minutes. The mixture was stirred at room temperature for 1 hour, and then at 40° C. for 2 hours. The mixture was diluted with 50 mL of water and extracted twice with chloroform. The chloroform extracts were dried over anhydrous sodium sulfate, filtered and concentrated under reduced pressure. The residue was purified by silica gel chromatography, eluting with ethyl acetate-hexane (1:4) to give 5.0 g of ethyl 5-chloro-3-methyl-1-(2-propenyl)-1H-pyrazole-4-carboxylate (XVI) as a light yellow oil.
Quantity
6.7 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
8.6 g
Type
catalyst
Reaction Step One
Quantity
2.65 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Three

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